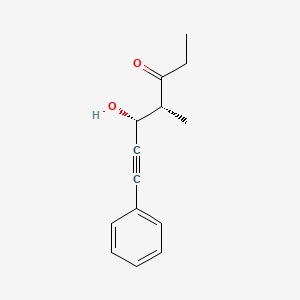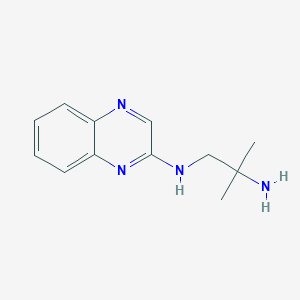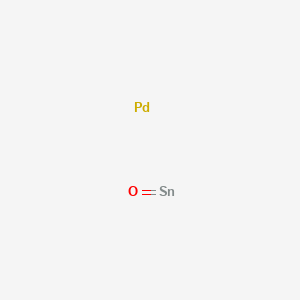
1,1-Dichloro-N,N'-bis(trimethylsilyl)silanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloro-N,N’-bis(trimethylsilyl)silanediamine is a chemical compound with the molecular formula C₆H₂₀Cl₂N₂Si₃. It is known for its unique structure, which includes two trimethylsilyl groups attached to a silanediamine core. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dichloro-N,N’-bis(trimethylsilyl)silanediamine can be synthesized through the reaction of trimethylsilylamine with silicon tetrachloride. The reaction typically occurs in an inert solvent such as hexane or pentane, under anhydrous conditions to prevent hydrolysis. The reaction is exothermic and requires careful control of temperature and addition rates to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of 1,1-Dichloro-N,N’-bis(trimethylsilyl)silanediamine involves large-scale reactors with precise temperature and pressure controls. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The compound is typically purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dichloro-N,N’-bis(trimethylsilyl)silanediamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form silanediamine derivatives.
Dehalogenation Reactions: It can undergo dehalogenation to form alkenes or alkynes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Dehalogenation Reactions: Dehalogenation can be achieved using transition metal-free conditions with reagents like 1,1’-bis(trimethylsilyl)-1H,1’H-4,4’-bipyridinylidene.
Major Products
Substitution Reactions: Products include various substituted silanediamines.
Reduction Reactions: Products include reduced silanediamine derivatives.
Dehalogenation Reactions: Products include alkenes and alkynes.
Wissenschaftliche Forschungsanwendungen
1,1-Dichloro-N,N’-bis(trimethylsilyl)silanediamine is used in several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-nitrogen bonds.
Biology: It is used in the synthesis of bioactive molecules and as a protecting group for amines.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,1-Dichloro-N,N’-bis(trimethylsilyl)silanediamine involves the interaction of its silicon-nitrogen bonds with various molecular targets. The trimethylsilyl groups provide steric protection, allowing selective reactions to occur at the silicon center. The compound can act as a nucleophile or electrophile, depending on the reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dichloro-N,N,N’,N’-tetramethylsilanediamine: Similar structure but with different substituents.
Tris(trimethylsilyl)amine: Contains three trimethylsilyl groups attached to a nitrogen atom.
Bis(trimethylsilyl)acetamide: Used as a silylating agent in organic synthesis.
Uniqueness
1,1-Dichloro-N,N’-bis(trimethylsilyl)silanediamine is unique due to its dual trimethylsilyl groups and the presence of chlorine atoms, which provide versatility in chemical reactions. Its ability to undergo various substitution, reduction, and dehalogenation reactions makes it a valuable reagent in synthetic chemistry.
Eigenschaften
CAS-Nummer |
250739-74-3 |
|---|---|
Molekularformel |
C6H20Cl2N2Si3 |
Molekulargewicht |
275.39 g/mol |
IUPAC-Name |
[[[dichloro-(trimethylsilylamino)silyl]amino]-dimethylsilyl]methane |
InChI |
InChI=1S/C6H20Cl2N2Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h9-10H,1-6H3 |
InChI-Schlüssel |
XSCQEJPXSZLZHT-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N[Si](N[Si](C)(C)C)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-Methyl-4-(trifluoromethoxy)phenyl]-2-nitrobenzamide](/img/structure/B14240154.png)
![3-[Bis(trifluoromethanesulfonyl)methyl]-1,2,4,5-tetrafluorobenzene](/img/structure/B14240162.png)

![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]-N'-ethylurea](/img/structure/B14240172.png)
![1,2-Bis[bis(pentafluorophenyl)boryl]tetrafluorobenzene](/img/structure/B14240187.png)

![1-[1-(Pentyloxy)ethyl]pyrrolidin-2-one](/img/structure/B14240196.png)

![Carbamic acid, N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-, 2-fluorophenyl ester](/img/structure/B14240204.png)

![2'-Deoxy-8-[(2-methylpropanoyl)(phenoxyacetyl)amino]inosine](/img/structure/B14240237.png)

![(2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine](/img/structure/B14240246.png)
![[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate](/img/structure/B14240249.png)
